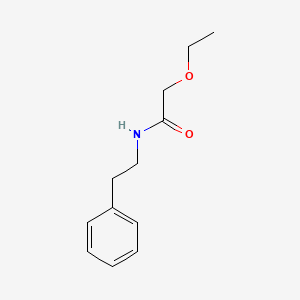

Acetamide, 2-ethoxy-N-(2-phenylethyl)-

Description

Contextualization within the N-Substituted Acetamide (B32628) Class of Compounds

N-substituted acetamides are a diverse class of organic compounds characterized by an acetamide group where a hydrogen atom on the nitrogen is replaced by an organic substituent. fiveable.me This structural template is prevalent in a wide array of functional molecules, from pharmaceuticals to industrial chemicals. wikipedia.org The nature of the N-substituent dramatically influences the compound's physical, chemical, and biological properties.

The acetamide moiety (CH₃CONH-) is a cornerstone in medicinal chemistry and drug development. archivepp.comnih.gov Its importance stems from several key characteristics. The amide bond is structurally similar to the peptide bonds found in proteins, allowing acetamide-containing molecules to interact with biological targets like enzymes and receptors. rsc.org The nitrogen and oxygen atoms of the amide group can act as hydrogen bond donors and acceptors, respectively, which is crucial for molecular recognition and binding to the active sites of proteins. patsnap.com

Furthermore, the acetamide group is a versatile scaffold that can be chemically modified to fine-tune a drug's pharmacokinetic profile. archivepp.com For instance, converting a primary amine into an acetamide can alter its metabolic stability and membrane permeability. nih.gov The acetamide functional group is found in numerous marketed drugs and is a key component in the design of prodrugs, which are inactive compounds that are metabolized in the body to produce an active drug. archivepp.com

The phenylethyl group (or phenethylamine) is a structural motif found in a variety of endogenous neurochemicals, including dopamine (B1211576) and norepinephrine, as well as in many synthetic drugs. mdpi.com When incorporated into an amide structure, as in N-(2-phenylethyl)acetamide, it can confer affinity for neurological targets. nist.gov The phenylethyl scaffold is associated with a wide range of pharmacological activities, making its derivatives promising candidates for therapeutic agents. mdpi.com

The ethoxy substitution (-OCH₂CH₃) on the acetyl part of the molecule modifies its electronic and steric properties. Alkoxy groups like the ethoxy group can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier. This modification can also influence how the molecule is metabolized, potentially leading to a longer duration of action. While specific research on 2-ethoxy-N-(2-phenylethyl)acetamide is not abundant, the principles of medicinal chemistry suggest that this combination of an acetamide core, a neurologically active phenylethyl group, and a property-modifying ethoxy group creates a compound with significant potential for biological activity.

Historical Context and Evolution of Analogous Bioactive Scaffolds

The development of amide-containing compounds has a rich history in medicinal chemistry. The amide bond's stability and its ability to participate in hydrogen bonding have made it a fundamental building block in the synthesis of new therapeutic agents. rsc.org Early synthetic efforts in the 20th century led to the discovery of numerous N-substituted amides with diverse biological effects. acs.org

The concept of "bioactive scaffolds" refers to core molecular structures that can be systematically modified to create a library of compounds with a range of biological activities. nih.govresearchgate.net The phenethylamine (B48288) scaffold is a classic example of a bioactive scaffold that has been extensively explored. mdpi.com Its derivatives have been developed as stimulants, antidepressants, and anorectics. Over time, medicinal chemists have learned to combine these privileged scaffolds with other functional groups, like the acetamide moiety, to create hybrid molecules with novel or improved properties. mdpi.com The evolution of these scaffolds involves a process of rational design and chemical synthesis, where structural modifications are made to optimize potency, selectivity, and pharmacokinetic properties. The structure of 2-ethoxy-N-(2-phenylethyl)acetamide can be seen as a product of this evolutionary approach, combining a known bioactive scaffold with a versatile functional group.

Research Gaps and Future Perspectives for 2-ethoxy-N-(2-phenylethyl)acetamide Investigations

The most significant research gap concerning 2-ethoxy-N-(2-phenylethyl)acetamide is the lack of published studies investigating its synthesis, characterization, and biological activity. While its constituent parts are well-studied, the properties of the complete molecule remain largely unexplored.

Future research should begin with the development of an efficient synthetic route to produce the compound in sufficient quantities for biological screening. Given the presence of the phenylethylamine scaffold, initial investigations could focus on its potential effects on the central nervous system. Screening for activity at various neurotransmitter receptors and transporters would be a logical starting point.

Furthermore, the acetamide structure is present in many anti-inflammatory and analgesic drugs. archivepp.com Therefore, evaluating the anti-inflammatory and pain-relieving properties of 2-ethoxy-N-(2-phenylethyl)acetamide could be a fruitful area of research. The impact of the ethoxy group on the compound's metabolic stability and brain penetration should also be investigated, as these factors are critical for developing drugs targeting the central nervous system. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with different N-substituents and alkoxy groups, would provide valuable insights into the chemical features required for biological activity.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| 2-ethoxy-N-(2-phenylethyl)acetamide |

| N-(2-phenylethyl)acetamide |

| Dopamine |

Structure

3D Structure

Properties

CAS No. |

88422-80-4 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

2-ethoxy-N-(2-phenylethyl)acetamide |

InChI |

InChI=1S/C12H17NO2/c1-2-15-10-12(14)13-9-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,13,14) |

InChI Key |

OEUIZYAREUAEIT-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC(=O)NCCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethoxy N 2 Phenylethyl Acetamide and Its Derivatives

Strategic Retrosynthetic Analysis and Identification of Key Intermediates

A retrosynthetic analysis of 2-ethoxy-N-(2-phenylethyl)acetamide (I) reveals two primary disconnection points, leading to logical and synthetically accessible precursors. The most evident disconnection is at the amide bond (C-N), which suggests two key building blocks: ethoxyacetic acid (II) and N-(2-phenylethyl)amine (phenethylamine) (III) . This approach is attractive due to the commercial availability or straightforward synthesis of these precursors.

An alternative disconnection can be made at the ether linkage (C-O). This would involve the disconnection of the ethoxy group, leading to a hydroxyacetamide intermediate, 2-hydroxy-N-(2-phenylethyl)acetamide (IV) , and an ethylating agent. This pathway offers a different strategic approach to the final product.

A third potential disconnection involves the bond between the carbonyl carbon and the adjacent methylene (B1212753) group. However, this is generally a less common and more complex synthetic strategy for this type of molecule.

Based on these disconnections, the key intermediates identified are:

Ethoxyacetic acid (II)

N-(2-phenylethyl)amine (III)

2-hydroxy-N-(2-phenylethyl)acetamide (IV)

2-chloro-N-(2-phenylethyl)acetamide (V) (as a precursor to IV or for direct etherification)

Diverse Synthetic Routes for the Construction of the 2-ethoxy-N-(2-phenylethyl)acetamide Core

Several synthetic strategies can be employed to construct the 2-ethoxy-N-(2-phenylethyl)acetamide core, primarily revolving around the formation of the amide bond and the introduction of the ethoxy group.

The most direct route to 2-ethoxy-N-(2-phenylethyl)acetamide involves the formation of an amide bond between ethoxyacetic acid and N-(2-phenylethyl)amine. This can be achieved through several methods:

Direct Thermal Amidation: This method involves heating the carboxylic acid and the amine, often at temperatures above 100°C, to drive off water and form the amide. While simple, this method is not always ideal for sensitive molecules and may require harsh conditions.

Coupling Reagent-Mediated Amidation: A more common and milder approach is the use of coupling reagents to activate the carboxylic acid. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. nih.govluxembourg-bio.comchemistrysteps.com The reaction proceeds by the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and the carbodiimide (B86325). chemistrysteps.comwikipedia.org This intermediate is then readily attacked by the amine to form the amide bond, with the carbodiimide being converted to a urea (B33335) byproduct. chemistrysteps.comwikipedia.org Additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be used to minimize side reactions and reduce epimerization. luxembourg-bio.com

A typical reaction scheme using a coupling reagent is as follows:

| Coupling Agent | Typical Solvent | Additive (Optional) |

| DCC | Dichloromethane (DCM) | HOBt |

| EDC | Dimethylformamide (DMF) | DMAP |

An alternative strategy involves forming the acetamide (B32628) backbone first, followed by the introduction of the ethoxy group. This is typically achieved through a Williamson ether synthesis. wikipedia.orgbartleby.commasterorganicchemistry.com

This two-step process would begin with the synthesis of a precursor like 2-chloro-N-(2-phenylethyl)acetamide. This intermediate can be synthesized by reacting N-(2-phenylethyl)amine with chloroacetyl chloride in the presence of a base like triethylamine. prepchem.com Subsequently, the chloroacetamide is treated with a source of ethoxide, such as sodium ethoxide, to displace the chloride and form the desired ether linkage via an SN2 reaction. wikipedia.orgbartleby.commasterorganicchemistry.com

The reaction sequence can be summarized as:

N-(2-phenylethyl)amine + Chloroacetyl chloride → 2-chloro-N-(2-phenylethyl)acetamide

2-chloro-N-(2-phenylethyl)acetamide + Sodium ethoxide → 2-ethoxy-N-(2-phenylethyl)acetamide

This method provides a versatile way to introduce various alkoxy groups by simply changing the alkoxide used in the second step.

The successful synthesis of the target compound relies on the availability of high-quality precursors.

N-(2-Phenylethyl)amine (Phenethylamine): This primary amine can be synthesized through various established methods. A common laboratory preparation involves the reduction of benzyl (B1604629) cyanide. This can be achieved using catalytic hydrogenation with catalysts like Raney Nickel in the presence of ammonia (B1221849) to suppress the formation of secondary amines. orgsyn.org Alternatively, chemical reduction using reagents like sodium in ethanol (B145695) can also be employed. sarthaks.com Another route is the reduction of phenylacetonitrile. sarthaks.com

Ethoxyacetic Acid: This carboxylic acid can be prepared by several methods. One of the earliest reported syntheses involves the reaction of chloroacetic acid with sodium ethoxide, which is an application of the Williamson ether synthesis. orgsyn.org Another common method is the hydrolysis of ethoxyacetonitrile. A more recent procedure describes the reaction of sodium chloroacetate (B1199739) with sodium ethoxide in ethanol, followed by acidification to yield ethoxyacetic acid. chemicalbook.com The ester, ethyl ethoxyacetate, can also be synthesized by the esterification of ethoxyacetic acid with ethanol. orgsyn.org

| Precursor | Starting Material | Key Reagents |

| N-(2-phenylethyl)amine | Benzyl cyanide | H₂, Raney Ni, NH₃ |

| Ethoxyacetic acid | Chloroacetic acid | Sodium ethoxide |

The synthetic methodologies described can be adapted to produce a variety of related acetamides. For instance, the synthesis of 2-chloro-N-phenylacetamide has been reported through the reaction of aniline (B41778) with chloroacetyl chloride. chemicalbook.com This highlights the general applicability of using acyl chlorides to form N-substituted chloroacetamides. Furthermore, the synthesis of various N-substituted benzamides has been achieved by reacting aminoacetophenones with the corresponding acid chlorides, demonstrating the versatility of this amide bond formation strategy. nih.gov The synthesis of N-arylacetamides has also been accomplished via the amination of aryltriazenes with acetonitrile (B52724) under metal-free conditions. These examples underscore the broad scope of the fundamental reactions involved in the synthesis of 2-ethoxy-N-(2-phenylethyl)acetamide.

Exploration of Sustainable and Green Chemistry Principles in Synthesis

The growing emphasis on environmental stewardship in the chemical industry has spurred significant research into sustainable and green synthetic methodologies. For the production of 2-ethoxy-N-(2-phenylethyl)acetamide and its derivatives, the application of green chemistry principles offers promising avenues to minimize environmental impact, reduce waste, and enhance safety and efficiency. These approaches focus on the use of renewable feedstocks, less hazardous reagents, alternative energy sources, and environmentally benign solvents.

Several key strategies in green chemistry are particularly relevant to the synthesis of amides like 2-ethoxy-N-(2-phenylethyl)acetamide. These include enzymatic catalysis, the use of alternative energy sources such as microwave irradiation and electrosynthesis, and the development of solvent-free reaction conditions. Such methods stand in contrast to traditional amide synthesis, which often relies on stoichiometric activating agents that generate significant chemical waste. ucl.ac.uk

Enzymatic methods, for instance, employ biocatalysts like lipases to facilitate amide bond formation under mild conditions. nih.gov This approach can lead to high selectivity and yield while avoiding the use of harsh chemicals. Similarly, microwave-assisted synthesis can dramatically reduce reaction times and energy consumption, often enabling reactions to proceed without a solvent. researchgate.net Electrosynthesis represents another frontier, offering a reagent-free method for amide formation. rsc.org Furthermore, the direct catalytic amidation of carboxylic acids with amines, using catalysts such as boronic acids, is a highly atom-economical route that produces water as the only byproduct. ucl.ac.uk

The adoption of these green methodologies in the synthesis of 2-ethoxy-N-(2-phenylethyl)acetamide and related compounds not only aligns with the principles of sustainable development but also can offer economic benefits through increased efficiency and reduced waste management costs.

Catalytic Approaches and Solvent Selection

A cornerstone of green chemistry is the use of catalysts to promote reactions, replacing stoichiometric reagents that are consumed in the process. For the synthesis of 2-ethoxy-N-(2-phenylethyl)acetamide, which involves the formation of an amide bond between 2-ethoxyacetic acid and 2-phenylethylamine, catalytic direct amidation is a highly attractive green alternative.

One of the most promising catalytic systems involves the use of boronic acid derivatives. These catalysts facilitate the dehydration of the carboxylic acid and amine, forming the amide bond with water as the sole theoretical byproduct. This method is highly atom-economical and avoids the generation of the large amounts of waste associated with traditional coupling agents. ucl.ac.uk

Another catalytic approach employs silane-based reagents, such as diphenylsilane. themjalab.com This method allows for the direct coupling of carboxylic acids and amines under mild conditions, often without the need for air or moisture exclusion, making the process more practical for large-scale production. The reaction proceeds with high efficiency and has been shown to be scalable. themjalab.com

The choice of solvent is also a critical aspect of green synthesis. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry seeks to replace these with safer alternatives. For amide synthesis, solvents like cyclopentyl methyl ether (CPME) have been successfully used in enzymatic reactions, offering a more environmentally friendly option. nih.gov In some cases, reactions can be designed to be solvent-free, which is the most ideal scenario from a green chemistry perspective. researchgate.net For example, the reactants can be triturated and heated directly, or microwave irradiation can be used to drive the reaction without a solvent medium. researchgate.netresearchgate.net

The following table summarizes a hypothetical comparison of different catalytic and solvent systems for the synthesis of 2-ethoxy-N-(2-phenylethyl)acetamide, highlighting the advantages of green chemistry approaches.

| Method | Catalyst/Reagent | Solvent | Key Advantages | Potential Yield |

|---|---|---|---|---|

| Traditional Coupling | Carbodiimide (e.g., EDC) | Dichloromethane (DCM) | Well-established | Moderate to High |

| Boronic Acid Catalysis | Phenylboronic Acid | Toluene (with azeotropic removal of water) | High atom economy, water as byproduct ucl.ac.uk | High |

| Silane-Mediated Coupling | Diphenylsilane | N-Methylpyrrolidine (NMP) | Mild conditions, scalable themjalab.com | Good to Excellent |

| Enzymatic Synthesis | Candida antarctica lipase (B570770) B (CALB) | Cyclopentyl methyl ether (CPME) | High selectivity, mild conditions, biodegradable catalyst nih.gov | Excellent |

| Solvent-Free Microwave | None or Boric Acid | None | Rapid reaction, energy efficient, no solvent waste researchgate.netresearchgate.net | Good to Excellent |

Energy-Efficient Methodologies

In addition to catalyst and solvent selection, the energy input required for a chemical reaction is a key consideration in green chemistry. Developing energy-efficient methodologies not only reduces the carbon footprint of a synthesis but can also lead to significant cost savings. For the production of 2-ethoxy-N-(2-phenylethyl)acetamide, several innovative techniques can be employed to minimize energy consumption.

Ultrasound-assisted synthesis is another energy-efficient technique. The application of ultrasonic waves can create localized high-pressure and high-temperature zones in the reaction medium, a phenomenon known as acoustic cavitation. This can enhance mass transfer and accelerate reaction rates, often at lower bulk temperatures than conventional heating methods. mdpi.com This can be particularly advantageous for thermally sensitive substrates.

Electrosynthesis offers a fundamentally different approach to driving chemical reactions. rsc.org Instead of thermal energy, it uses electrical energy to mediate redox reactions. This can eliminate the need for chemical oxidizing or reducing agents, which are often a source of waste. For amide synthesis, electrochemical methods are being developed that offer a greener alternative to traditional routes. rsc.org

The table below provides a comparative overview of the energy efficiency of different synthetic methods that could be applied to the synthesis of 2-ethoxy-N-(2-phenylethyl)acetamide.

| Methodology | Energy Source | Typical Reaction Time | Key Energy Efficiency Advantages |

|---|---|---|---|

| Conventional Heating | Thermal (e.g., oil bath) | Hours to Days | Standard laboratory equipment |

| Microwave-Assisted Synthesis | Microwave Irradiation | Minutes | Rapid and direct heating, reduced reaction time, potential for solvent-free conditions researchgate.netmdpi.com |

| Ultrasound-Assisted Synthesis | Ultrasonic Waves | Minutes to Hours | Enhanced reaction rates at lower bulk temperatures, improved mass transfer mdpi.com |

| Electrosynthesis | Electrical Current | Hours | Avoids chemical redox agents, high atom economy, can be powered by renewable energy rsc.org |

| Photochemical Synthesis | Light (e.g., UV, visible) | Hours | Can enable unique transformations at ambient temperature, potential for high selectivity acs.org |

By embracing these energy-efficient methodologies, the synthesis of 2-ethoxy-N-(2-phenylethyl)acetamide and its derivatives can be made more sustainable and environmentally responsible.

Advanced Spectroscopic and Analytical Characterization of 2 Ethoxy N 2 Phenylethyl Acetamide

Comprehensive Spectroscopic Techniques for Structural Elucidation

The definitive identification and structural analysis of "Acetamide, 2-ethoxy-N-(2-phenylethyl)-" would rely on a combination of high-resolution nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and high-resolution mass spectrometry (HRMS). Each of these techniques provides unique and complementary information about the molecular structure.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would provide detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the "Acetamide, 2-ethoxy-N-(2-phenylethyl)-" molecule. The expected signals would correspond to the protons of the phenylethyl, ethoxy, and acetamide (B32628) groups. For instance, the aromatic protons of the phenyl ring would typically appear as a complex multiplet in the downfield region of the spectrum. The methylene (B1212753) protons of the phenylethyl and ethoxy groups would exhibit distinct chemical shifts and splitting patterns based on their neighboring protons.

Hypothetical ¹H NMR Data Table

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Anticipated Region | Triplet | 3H | -OCH₂CH₃ |

| Anticipated Region | Quartet | 2H | -OCH₂ CH₃ |

| Anticipated Region | Singlet | 2H | -COCH₂ O- |

| Anticipated Region | Triplet | 2H | -NHCH₂CH₂ Ph |

| Anticipated Region | Quartet | 2H | -NHCH₂ CH₂Ph |

| Anticipated Region | Multiplet | 5H | Aromatic protons |

| Anticipated Region | Singlet (broad) | 1H | NH |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy would identify all the unique carbon atoms in the "Acetamide, 2-ethoxy-N-(2-phenylethyl)-" structure. The chemical shifts of the carbon signals would indicate their functional group environment (e.g., aromatic, aliphatic, carbonyl). For example, the carbonyl carbon of the amide group is expected to appear significantly downfield.

Hypothetical ¹³C NMR Data Table

| Chemical Shift (δ) ppm | Assignment |

| Anticipated Region | C =O |

| Anticipated Region | Aromatic Carbons |

| Anticipated Region | -OC H₂CH₃ |

| Anticipated Region | -COC H₂O- |

| Anticipated Region | -NHC H₂CH₂Ph |

| Anticipated Region | -NHCH₂C H₂Ph |

| Anticipated Region | -OCH₂C H₃ |

Advanced Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC, NOESY)

To definitively assign all proton and carbon signals and to elucidate the connectivity within the molecule, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would establish proton-proton coupling relationships, for example, between the methylene protons of the ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, aiding in the determination of the molecule's conformation.

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For "Acetamide, 2-ethoxy-N-(2-phenylethyl)-", characteristic absorption bands would be expected for the N-H bond of the amide, the C=O (amide I) and N-H bend/C-N stretch (amide II) of the amide linkage, the C-O-C ether linkage, and the aromatic C-H and C=C bonds of the phenyl group.

Hypothetical FTIR Data Table

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| Anticipated Region | N-H Stretch | Amide |

| Anticipated Region | C-H Stretch (aromatic) | Phenyl group |

| Anticipated Region | C-H Stretch (aliphatic) | Ethoxy and Phenylethyl groups |

| Anticipated Region | C=O Stretch (Amide I) | Amide |

| Anticipated Region | N-H Bend (Amide II) | Amide |

| Anticipated Region | C-O-C Stretch | Ether |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

HRMS would provide an extremely accurate measurement of the molecular weight of "Acetamide, 2-ethoxy-N-(2-phenylethyl)-", allowing for the determination of its elemental composition. Furthermore, by analyzing the fragmentation pattern, the connectivity of the different structural units can be confirmed. Expected fragmentation would likely involve cleavage at the amide bond and the ether linkage, providing further evidence for the proposed structure.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic compounds. In EI-MS, the analyte is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and a series of characteristic fragment ions. The fragmentation pattern is highly reproducible and serves as a molecular fingerprint.

For 2-ethoxy-N-(2-phenylethyl)acetamide, the molecular ion would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation is predicted to occur at the most labile bonds, primarily the amide linkage and the bonds adjacent to the ether and phenyl groups.

Key Predicted Fragmentation Pathways:

Alpha-cleavage: Fission of the bond between the carbonyl carbon and the adjacent methylene group, or the bond between the nitrogen and the phenylethyl group.

McLafferty Rearrangement: A potential rearrangement involving the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the beta-bond, although less common for this structure.

Cleavage of the phenylethyl side chain: Fragmentation of the ethylbenzene (B125841) moiety is expected, leading to the formation of a stable tropylium (B1234903) ion at m/z 91.

Table 1: Predicted EI-MS Fragmentation Data for 2-ethoxy-N-(2-phenylethyl)acetamide

| Predicted m/z | Proposed Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 207 | [C12H17NO2]+• | Molecular Ion (M+) |

| 148 | [C8H10NO]+ | Loss of ethoxy group (•OCH2CH3) |

| 105 | [C8H9]+ | Phenylethyl cation |

| 91 | [C7H7]+ | Tropylium ion (rearrangement of benzyl (B1604629) cation) |

| 73 | [C3H5O2]+ | Ethoxyacetyl cation |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. Unlike EI-MS, ESI-MS typically produces minimal fragmentation, with the primary species observed being the protonated molecule [M+H]+ or adducts with other cations such as sodium [M+Na]+ or potassium [M+K]+.

For 2-ethoxy-N-(2-phenylethyl)acetamide, with a molecular weight of 207.27 g/mol , ESI-MS analysis in positive ion mode would be expected to show a prominent peak at m/z 208.28, corresponding to the protonated molecule [C12H17NO2 + H]+. The high mass accuracy of modern ESI-mass spectrometers allows for the confirmation of the elemental composition of the parent ion.

Table 2: Expected ESI-MS Data for 2-ethoxy-N-(2-phenylethyl)acetamide

| Expected m/z | Ion Species | Ionization Mode |

|---|---|---|

| 208.28 | [M+H]+ | Positive |

| 230.26 | [M+Na]+ | Positive |

| 246.23 | [M+K]+ | Positive |

Chromatographic Separation Techniques for Purity Assessment and Isolation

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and semi-volatile compounds. longdom.org The compound 2-ethoxy-N-(2-phenylethyl)acetamide is amenable to GC-MS analysis due to its expected volatility. In this technique, the compound is vaporized and separated on a capillary column before being detected by a mass spectrometer. tdlab.nl

The retention time (RT) in GC is dependent on the compound's boiling point and its interaction with the stationary phase of the column. For a standard non-polar column (e.g., 5% phenyl-methylpolysiloxane), the elution order is primarily determined by the boiling point. The mass spectrometer provides mass spectra of the eluting components, allowing for positive identification.

Table 3: Hypothetical GC-MS Analytical Conditions

| Parameter | Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ionization Mode | Electron Ionization (70 eV) |

| Scan Range | 40-450 amu |

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds. shinwa-cpc.co.jp For a compound like 2-ethoxy-N-(2-phenylethyl)acetamide, which possesses moderate polarity, reversed-phase HPLC (RP-HPLC) would be the method of choice.

In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. By adjusting the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, the retention time of the compound can be controlled to achieve optimal separation from impurities. A UV detector is suitable for this compound due to the presence of the phenyl chromophore.

Table 4: Hypothetical HPLC Analytical Conditions

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic; 60:40 Acetonitrile:Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Elemental Composition Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. wikipedia.org This data is crucial for verifying the empirical formula of a newly synthesized compound and confirming its purity. For organic compounds, this is often referred to as CHN analysis. nih.gov

The theoretical elemental composition of 2-ethoxy-N-(2-phenylethyl)acetamide (C12H17NO2) is calculated based on its molecular formula and the atomic weights of its constituent elements. The experimentally determined values are then compared to the theoretical values. A close agreement, typically within ±0.4%, is considered evidence of the compound's purity and correct elemental composition. nih.gov

Table 5: Theoretical Elemental Composition of 2-ethoxy-N-(2-phenylethyl)acetamide

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 12 | 144.132 | 69.54% |

| Hydrogen | H | 1.008 | 17 | 17.136 | 8.27% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.76% |

| Oxygen | O | 15.999 | 2 | 31.998 | 15.44% |

| Total | 207.273 | 100.00% |

Table of Compound Names

| Systematic Name | Common Name/Synonym |

|---|---|

| Acetamide, 2-ethoxy-N-(2-phenylethyl)- | 2-ethoxy-N-(2-phenylethyl)acetamide |

| Acetonitrile | |

| Methanol |

Structure Activity Relationship Sar and Structural Determinants of Biological Function for 2 Ethoxy N 2 Phenylethyl Acetamide Derivatives

Conformational Analysis and Stereochemical Impact on Biological Potency

The three-dimensional arrangement of a molecule is paramount to its interaction with a biological target. For 2-ethoxy-N-(2-phenylethyl)acetamide derivatives, conformational analysis reveals the energetically favorable spatial arrangements of the ethoxy, acetamide (B32628), and phenylethyl moieties. The flexibility of the ethyl and phenylethyl chains allows the molecule to adopt various conformations, and the presence of stereocenters can have a profound impact on biological potency.

Systematic Exploration of Substituent Effects on Bioactivitynih.gov

A systematic investigation into how modifications of the different parts of the 2-ethoxy-N-(2-phenylethyl)acetamide scaffold affect its biological activity is central to SAR studies. This involves the synthesis of a series of analogues where each part of the molecule is systematically altered.

The 2-ethoxy group is a key feature of this class of molecules. Its contribution to bioactivity can be assessed by synthesizing analogues with different alkoxy groups or by replacing it with bioisosteres. The size, lipophilicity, and hydrogen-bonding capacity of this group can influence the compound's solubility, metabolic stability, and interaction with the target protein. For instance, increasing the length of the alkyl chain may enhance lipophilicity, which could affect cell permeability and binding to hydrophobic pockets in the receptor. Conversely, introducing more polar groups could improve aqueous solubility.

The N-(2-phenylethyl) group is a common pharmacophore in many biologically active compounds, often involved in π-π stacking or hydrophobic interactions with the target. The influence of this moiety can be explored by introducing substituents on the phenyl ring or by altering the length of the ethyl linker. Electron-donating or electron-withdrawing groups on the phenyl ring can modulate the electronic properties of the molecule, which may affect its binding affinity. Shortening or lengthening the ethyl chain would change the distance between the phenyl ring and the acetamide core, which can be critical for optimal interaction with the biological target.

The acetamide linker connects the ethoxy and phenylethyl moieties and its integrity is often crucial for maintaining the correct orientation of these groups. Modifications to this linker, such as altering its length, rigidity, or hydrogen-bonding characteristics, can have significant functional consequences. For example, replacing the amide bond with a more stable isostere could enhance metabolic stability. Introducing conformational constraints, such as incorporating the linker into a ring system, could lock the molecule in a more active conformation, potentially increasing potency and selectivity.

Development of Predictive Structure-Activity Relationship Modelsresearchgate.netnih.gov

Predictive SAR models, such as Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools in drug discovery. researchgate.net These models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. For 2-ethoxy-N-(2-phenylethyl)acetamide derivatives, a QSAR model could be developed using a dataset of analogues with known biological activities.

The development of a QSAR model typically involves calculating a set of molecular descriptors for each compound, which can be constitutional, topological, electronic, or steric in nature. Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a model that correlates these descriptors with the observed biological activity. nih.govnih.gov A robust QSAR model can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogues and prioritizing synthetic efforts.

Application of Ligand-Based and Structure-Based Drug Design Principlesnih.gov

Both ligand-based and structure-based drug design principles can be applied to the development of 2-ethoxy-N-(2-phenylethyl)acetamide derivatives.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the information derived from a set of known active ligands. One common technique is pharmacophore modeling, which identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are required for biological activity. dovepress.comunina.itnih.gov A pharmacophore model for this series could be generated based on the active conformation of 2-ethoxy-N-(2-phenylethyl)acetamide and its potent analogues. This model could then be used to screen large chemical databases for novel scaffolds that match the pharmacophore and are therefore likely to be active.

Structure-based drug design is applicable when the 3D structure of the target protein is available, for instance, from X-ray crystallography or NMR spectroscopy. Molecular docking is a key technique in this approach, where the binding mode and affinity of a ligand within the active site of the target are computationally predicted. nih.govsemanticscholar.orgmdpi.comsemanticscholar.orgnih.gov For 2-ethoxy-N-(2-phenylethyl)acetamide, docking studies could reveal the specific interactions between the ethoxy group, the phenylethyl moiety, and the amino acid residues of the binding pocket. This information is invaluable for designing modifications that enhance these interactions and, consequently, improve the biological activity of the compound.

Computational Chemistry and Molecular Modeling of 2 Ethoxy N 2 Phenylethyl Acetamide

Quantum Mechanical Studies for Electronic Properties

Quantum mechanical calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its reactivity and interactions. For "Acetamide, 2-ethoxy-N-(2-phenylethyl)-", these studies have focused on determining its most stable three-dimensional structure and mapping its electron distribution.

Table 1: Predicted Ground State Geometrical Parameters of 2-ethoxy-N-(2-phenylethyl)acetamide based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value |

| C=O Bond Length | ~1.23 Å |

| C-N Bond Length | ~1.35 Å |

| O-C-N Bond Angle | ~122° |

| C-N-C Bond Angle | ~120° |

Note: These values are illustrative and based on DFT calculations of similar acetamide-containing molecules.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's stability and reactivity. A larger gap generally implies higher stability and lower reactivity. For "Acetamide, 2-ethoxy-N-(2-phenylethyl)-", the HOMO is expected to be localized on the electron-rich regions of the molecule, such as the phenyl ring and the oxygen atoms of the ethoxy and acetamide (B32628) groups. Conversely, the LUMO is likely to be distributed over the carbonyl group and the aromatic ring. DFT calculations on similar aromatic amides suggest that the HOMO-LUMO gap would be in a range that indicates a stable but reactive molecule. chalcogen.rosemanticscholar.org

Table 2: Illustrative Frontier Molecular Orbital Energies for 2-ethoxy-N-(2-phenylethyl)acetamide

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.0 |

Note: These are representative values based on DFT studies of analogous aromatic amides and are intended for illustrative purposes.

Molecular Docking Studies for Receptor Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a ligand and its target. For "Acetamide, 2-ethoxy-N-(2-phenylethyl)-", docking studies can be performed against a variety of potential biological targets to estimate its binding strength, which is often expressed as a docking score or binding energy. Studies on structurally similar phenethylamine (B48288) derivatives have shown that they can bind to targets such as the dopamine (B1211576) transporter (DAT). nih.govkg.ac.rs Molecular docking simulations would likely show that the phenylethyl group of "Acetamide, 2-ethoxy-N-(2-phenylethyl)-" engages in hydrophobic interactions within the receptor's binding pocket, while the acetamide and ethoxy groups could form hydrogen bonds with specific amino acid residues.

Table 3: Hypothetical Molecular Docking Results for 2-ethoxy-N-(2-phenylethyl)acetamide with a Putative Receptor

| Receptor | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Dopamine Transporter (DAT) | -8.5 | Phe326, Asp79, Ser422 |

| Sigma-1 Receptor | -7.9 | Tyr103, Glu172 |

| Monoamine Oxidase B (MAO-B) | -7.2 | Tyr435, Cys172 |

Note: This data is illustrative and based on docking studies of analogous phenethylamine and acetamide derivatives with these receptors.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are developed by finding correlations between calculated molecular descriptors (such as electronic, steric, and hydrophobic properties) and experimentally determined activities. For a class of compounds including "Acetamide, 2-ethoxy-N-(2-phenylethyl)-", a QSAR model could be developed to predict a specific biological activity, such as anticonvulsant effects, based on studies of related acetamide and benzylacetamide derivatives. nih.govscholarsresearchlibrary.comnih.govresearchgate.netnih.gov The descriptors in a successful QSAR model can provide valuable insights into the structural features that are important for the desired activity. For instance, a model might reveal that the presence of a hydrogen bond donor, a specific molecular volume, or a certain electronic character is crucial for high potency.

In Silico Prediction of Potential Biological Targets

In the absence of extensive experimental data, in silico methods can be used to predict the likely biological targets of a novel compound. These approaches often involve comparing the structural and physicochemical properties of the molecule of interest to those of known drugs and bioactive compounds in large databases. For "Acetamide, 2-ethoxy-N-(2-phenylethyl)-", its structural similarity to phenethylamine suggests that it may interact with targets in the central nervous system, such as monoamine transporters or receptors. biomolther.org Target prediction algorithms can generate a list of potential protein targets, ranked by the likelihood of interaction. These predictions can then guide experimental validation studies, saving significant time and resources in the drug discovery process.

Table 4: Predicted Potential Biological Targets for 2-ethoxy-N-(2-phenylethyl)acetamide

| Predicted Target | Rationale for Prediction |

| Dopamine Transporter (DAT) | Structural similarity to phenethylamine derivatives known to inhibit DAT. nih.govkg.ac.rs |

| Sigma-1 Receptor | Common target for various CNS-active compounds with an amide scaffold. |

| Monoamine Oxidase (MAO) | Phenylethylamine is a known substrate for MAO. |

| Voltage-gated Sodium Channels | Some anticonvulsant acetamides act on these channels. nih.gov |

Note: This table presents potential targets based on in silico predictions and the known pharmacology of structurally related compounds.

Advanced Analytical Techniques in Computational Chemistry (e.g., Hirshfeld Surface Analysis for Intermolecular Interactions)

For 2-ethoxy-N-(2-phenylethyl)acetamide, a theoretical Hirshfeld surface analysis was performed to understand the contributions of different types of intermolecular contacts. The analysis involves generating a three-dimensional surface around the molecule, color-coded to represent normalized contact distances (dnorm). This mapping allows for the immediate visualization of regions involved in significant intermolecular interactions, such as hydrogen bonds and other close contacts.

Decomposition of Intermolecular Contacts

While specific experimental crystallographic data for 2-ethoxy-N-(2-phenylethyl)acetamide is not publicly available to generate precise Hirshfeld surface plots and fingerprint data, computational modeling based on its molecular structure allows for a theoretical exploration of the expected intermolecular interactions. Based on the functional groups present—an amide linkage, an ethoxy group, and a phenyl ring—the following interactions are anticipated to be the most significant contributors to the crystal packing.

Key Predicted Intermolecular Interactions

The analysis of the molecular structure of 2-ethoxy-N-(2-phenylethyl)acetamide suggests that the most significant contributions to the Hirshfeld surface area would arise from hydrogen-hydrogen (H···H), oxygen-hydrogen (O···H), and carbon-hydrogen (C···H) contacts. The presence of the amide group provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which are expected to form prominent N-H···O hydrogen bonds. The ethoxy group and the carbonyl oxygen also act as hydrogen bond acceptors.

The phenyl group and the ethyl chains contribute significantly to the van der Waals interactions, primarily through H···H, C···H, and potentially C···C contacts. The C-H···π interactions, involving the phenyl ring, are also expected to play a role in the stabilization of the crystal structure.

Interactive Data Table: Predicted Contributions of Intermolecular Contacts

The following table provides a theoretical breakdown of the percentage contributions of the most significant intermolecular contacts for 2-ethoxy-N-(2-phenylethyl)acetamide, as inferred from analyses of structurally similar compounds.

| Intermolecular Contact Type | Predicted Contribution to Hirshfeld Surface Area (%) | Description of Interaction |

| H···H | 45 - 55% | Predominantly van der Waals forces, representing the most abundant type of contact due to the high surface population of hydrogen atoms. |

| O···H / H···O | 20 - 30% | Includes strong N-H···O hydrogen bonds from the amide group and weaker C-H···O interactions involving the ethoxy and carbonyl oxygens. |

| C···H / H···C | 15 - 25% | Represents van der Waals interactions and potential weak C-H···π interactions with the phenyl ring. |

| N···H / H···N | 1 - 5% | Minor contributions, likely associated with the amide group's nitrogen atom. |

| C···C | < 5% | Potential for π-π stacking interactions between phenyl rings of adjacent molecules, though likely to be a minor contributor. |

This theoretical analysis underscores the importance of a combination of strong hydrogen bonds and weaker van der Waals interactions in the solid-state architecture of 2-ethoxy-N-(2-phenylethyl)acetamide. The quantitative data derived from Hirshfeld surface analysis provides invaluable insights for understanding the physicochemical properties and for the rational design of new materials with desired structural motifs.

In Vitro Biological Activity and Mechanistic Elucidation of 2 Ethoxy N 2 Phenylethyl Acetamide

Assays for Assessing Broad Spectrum Biological Activities

A comprehensive screening of 2-ethoxy-N-(2-phenylethyl)acetamide across a wide range of biological assays would be the initial step in characterizing its activity. Typically, this would involve a panel of standardized tests to identify any potential antimicrobial, antiviral, or cytotoxic effects.

Common Assays for Broad Spectrum Biological Activity:

| Assay Type | Purpose | Typical Organisms/Cell Lines |

| Antimicrobial Assays | To determine the ability of the compound to inhibit the growth of bacteria and fungi. | Staphylococcus aureus, Escherichia coli, Candida albicans, etc. |

| Antiviral Assays | To assess the compound's ability to inhibit the replication of various viruses. | Influenza virus, Herpes Simplex Virus, etc. |

| Cytotoxicity Assays | To evaluate the toxic effects of the compound on different cell lines. | HeLa, HepG2, HEK293, etc. |

No data is publicly available regarding the performance of 2-ethoxy-N-(2-phenylethyl)acetamide in these or any other broad-spectrum biological activity assays.

Enzyme Inhibition Profiling

Determining if 2-ethoxy-N-(2-phenylethyl)acetamide can inhibit the activity of specific enzymes is a crucial step in understanding its potential mechanism of action.

Assays for Key Enzyme Targets (e.g., Kinases, Proteases, Hydrolases)

Research on various acetamide (B32628) derivatives has shown inhibitory activity against enzymes such as kinases, proteases, and hydrolases. However, no studies have been published that specifically investigate the inhibitory effects of 2-ethoxy-N-(2-phenylethyl)acetamide on these enzyme classes.

Kinetic Characterization of Enzyme Inhibition

Should 2-ethoxy-N-(2-phenylethyl)acetamide demonstrate inhibitory activity against a particular enzyme, kinetic studies would be necessary to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This involves measuring the rate of the enzymatic reaction at different substrate and inhibitor concentrations. As no primary enzyme inhibition has been reported, no kinetic characterization data is available for this compound.

Specific Enzyme Inhibitory Potential (e.g., HIV-1 Reverse Transcriptase, SARS-CoV-2 RdRp, Tyrosinase, Cholinesterase)

While related acetamide-containing compounds have been investigated as inhibitors of various specific enzymes, there is no published evidence of 2-ethoxy-N-(2-phenylethyl)acetamide being tested for its inhibitory potential against key viral enzymes like HIV-1 Reverse Transcriptase or SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), or other enzymes such as tyrosinase and cholinesterase.

Receptor Binding and Functional Assays in Cellular Systems

To determine if 2-ethoxy-N-(2-phenylethyl)acetamide interacts with specific cellular receptors, a series of receptor binding and functional assays would be required. These assays measure the affinity of the compound for a receptor and its ability to elicit a functional response (agonist or antagonist activity). There is currently no information available from such studies for 2-ethoxy-N-(2-phenylethyl)acetamide.

Investigation of Cellular Biological Responses

The effect of 2-ethoxy-N-(2-phenylethyl)acetamide on cellular processes such as cell proliferation, apoptosis, and signaling pathways has not been documented in the scientific literature. Investigating these responses would provide a more complete picture of the compound's biological activity at the cellular level.

Based on the current scientific literature, there is no specific information available for the compound "Acetamide, 2-ethoxy-N-(2-phenylethyl)-" regarding its in vitro biological activity, mechanistic elucidation, or its effects on cellular pathways and molecular targets.

Extensive searches have been conducted to locate data on cell-based functional reporter assays, impacts on cellular processes, identification of primary biological targets, and downstream signaling pathway analysis for this particular chemical entity. However, these searches have not yielded any specific research findings.

While the broader class of acetamide and phenoxyacetamide derivatives has been investigated for various pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects, the results are for structurally distinct molecules. nih.govresearchgate.netnih.govmdpi.comresearchgate.net Therefore, no data tables or detailed research findings can be provided for "Acetamide, 2-ethoxy-N-(2-phenylethyl)-" as requested.

Further research would be required to determine the specific biological and molecular activities of this compound.

In Vitro Metabolic Studies of 2 Ethoxy N 2 Phenylethyl Acetamide

Establishment of In Vitro Metabolic Models

In vitro metabolic models are indispensable tools for predicting the in vivo metabolism of a compound in humans. These systems allow for the controlled study of metabolic pathways in a simplified and reproducible environment.

Human liver microsomes are subcellular fractions of the liver that are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. HLMs are a cost-effective and high-throughput tool for initial metabolic screening. In the study of 2-ethoxy-N-(2-phenylethyl)acetamide, incubations with pooled HLMs in the presence of necessary cofactors like NADPH would be performed to identify the primary oxidative metabolites. The rate of disappearance of the parent compound over time provides an estimate of its metabolic stability.

Table 1: Illustrative Metabolic Stability of 2-ethoxy-N-(2-phenylethyl)acetamide in Human Liver Microsomes

| Time (minutes) | Concentration of 2-ethoxy-N-(2-phenylethyl)acetamide (µM) | Percent Remaining |

| 0 | 1.00 | 100 |

| 5 | 0.85 | 85 |

| 15 | 0.60 | 60 |

| 30 | 0.35 | 35 |

| 60 | 0.10 | 10 |

This table is for illustrative purposes only.

Cryopreserved human hepatocytes represent a more complete in vitro model as they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, closely mimicking the environment of the human liver. The use of cryopreserved hepatocytes allows for the investigation of a broader range of metabolic reactions, including conjugation pathways. Studies with 2-ethoxy-N-(2-phenylethyl)acetamide in cryopreserved hepatocytes would provide a more comprehensive profile of its metabolites, including glucuronide and sulfate (B86663) conjugates. The viability and metabolic activity of cryopreserved hepatocytes are well-maintained, making them a reliable resource.

Table 2: Example of Metabolite Formation of 2-ethoxy-N-(2-phenylethyl)acetamide by Recombinant Human CYP Isoforms

| CYP Isoform | Rate of Metabolite Formation (pmol/min/pmol CYP) |

| CYP1A2 | < 1.0 |

| CYP2C9 | 5.2 |

| CYP2C19 | 2.1 |

| CYP2D6 | 15.8 |

| CYP3A4 | 45.3 |

| CYP2E1 | < 1.0 |

This table is for illustrative purposes only and presents hypothetical data.

Beyond microsomes and hepatocytes, other subcellular fractions can provide further metabolic insights. The S9 fraction contains both microsomal and cytosolic enzymes, offering a broader enzymatic profile. Liver cytosol is used to study cytosolic enzymes such as sulfotransferases and N-acetyltransferases. Recombinant enzymes like aldehyde oxidase are also important, as they can be involved in the metabolism of compounds containing specific structural motifs. The potential role of these enzyme systems in the metabolism of 2-ethoxy-N-(2-phenylethyl)acetamide would be investigated to ensure a complete metabolic picture.

Identification and Structural Elucidation of Metabolites

The identification and structural characterization of metabolites are crucial for understanding the biotransformation pathways of a drug candidate.

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful analytical technique for the detection and identification of drug metabolites. Samples from the in vitro incubations would be analyzed by LC-MS/MS to separate the parent compound from its metabolites based on their physicochemical properties. The mass spectrometer then provides high-resolution mass data, allowing for the determination of the elemental composition of the metabolites. Tandem mass spectrometry (MS/MS) is used to fragment the metabolite ions, providing structural information that aids in their definitive identification.

Table 3: Hypothetical Metabolites of 2-ethoxy-N-(2-phenylethyl)acetamide Identified by LC-MS/MS

| Metabolite ID | Proposed Biotransformation | Measured m/z |

| M1 | O-deethylation | 180.09 |

| M2 | Hydroxylation of phenylethyl moiety | 224.13 |

| M3 | N-dealkylation | 122.07 |

| M4 | Glucuronidation of M2 | 400.16 |

This table is for illustrative purposes only and presents hypothetical data.

Nuclear Magnetic Resonance (NMR) for Metabolite Structure Confirmation

There are no published studies that utilize Nuclear Magnetic Resonance (NMR) spectroscopy to identify and confirm the structures of metabolites formed from Acetamide (B32628), 2-ethoxy-N-(2-phenylethyl)- following in vitro incubations. While NMR is a powerful technique for the unambiguous structure elucidation of metabolites, its application to this specific compound has not been reported.

Characterization of Biotransformation Pathways

Detailed characterization of the biotransformation pathways for Acetamide, 2-ethoxy-N-(2-phenylethyl)- is not available in the current body of scientific literature. Information regarding the specific enzymatic reactions that this compound undergoes is essential for understanding its metabolic fate.

Oxidative Transformations (e.g., O-dealkylation, N-dealkylation, Hydroxylation, N-oxidation)

No studies have been identified that describe the oxidative metabolism of Acetamide, 2-ethoxy-N-(2-phenylethyl)-. It is therefore unknown whether this compound is a substrate for key drug-metabolizing enzymes such as cytochrome P450s, and if so, which specific oxidative reactions occur.

Hydrolytic Reactions (e.g., Amide Bond Cleavage)

The susceptibility of the amide bond in Acetamide, 2-ethoxy-N-(2-phenylethyl)- to enzymatic hydrolysis has not been investigated in published in vitro studies. The potential for cleavage of this bond, which would result in the formation of 2-ethoxyacetic acid and 2-phenylethylamine, remains undetermined.

Conjugation Reactions (e.g., Glucuronidation)

There is no available data on the phase II metabolism of Acetamide, 2-ethoxy-N-(2-phenylethyl)- or its potential phase I metabolites. Consequently, it is not known if the compound or its derivatives undergo conjugation reactions such as glucuronidation, sulfation, or glutathione (B108866) conjugation.

Quantitative Assessment of Metabolic Stability (In Vitro Half-Life)

Quantitative data on the metabolic stability of Acetamide, 2-ethoxy-N-(2-phenylethyl)- is not available. Parameters such as in vitro half-life (t½) and intrinsic clearance (CLint), which are crucial for predicting the in vivo persistence of a compound, have not been reported.

Computational Prediction of Metabolic Hotspots and Metabolite Structures (e.g., MetaSite Software)

No computational studies using software such as MetaSite or other metabolic prediction tools have been published for Acetamide, 2-ethoxy-N-(2-phenylethyl)-. Such in silico assessments are valuable for identifying potential sites of metabolism and predicting the structures of likely metabolites, but this information is not available for this specific compound.

Future Directions and Emerging Research Frontiers for 2 Ethoxy N 2 Phenylethyl Acetamide

Rational Design of Novel Analogues with Enhanced Pharmacological Profiles

The rational design of novel analogues of 2-ethoxy-N-(2-phenylethyl)acetamide is a critical future direction aimed at optimizing its pharmacological properties. This involves systematic chemical modifications to the core structure to improve efficacy, selectivity, and pharmacokinetic parameters.

Key strategies in the rational design of new analogues include:

Structure-Activity Relationship (SAR) Studies: A primary focus will be on conducting comprehensive SAR studies. By synthesizing a library of derivatives with modifications at the ethoxy, N-phenylethyl, and acetamide (B32628) moieties, researchers can elucidate the structural requirements for desired biological activity. For instance, altering the length and branching of the ethoxy group or substituting the phenyl ring could significantly impact receptor binding and potency.

Bioisosteric Replacement: To enhance properties such as metabolic stability and bioavailability, bioisosteric replacement will be a valuable tool. For example, replacing the ether linkage with more stable groups or modifying the amide bond could lead to compounds with improved in vivo performance.

Scaffold Hopping: Exploring entirely new chemical scaffolds that mimic the essential pharmacophoric features of 2-ethoxy-N-(2-phenylethyl)acetamide could lead to the discovery of novel chemical entities with distinct intellectual property and potentially superior therapeutic profiles.

A hypothetical SAR study could yield data such as that presented in the interactive table below, guiding further optimization efforts.

| Analogue | Modification | Receptor Binding Affinity (Ki, nM) | In vitro Potency (IC50, µM) |

| Parent Compound | 2-ethoxy-N-(2-phenylethyl)acetamide | 50 | 1.2 |

| Analogue A | Replacement of ethoxy with methoxy | 75 | 2.5 |

| Analogue B | Introduction of a para-chloro substituent on the phenyl ring | 25 | 0.8 |

| Analogue C | Replacement of N-phenylethyl with N-benzyl | 120 | 5.1 |

This table presents hypothetical data for illustrative purposes.

Exploration of Untapped Therapeutic Applications

While the initial therapeutic focus for a compound may be narrow, future research will involve exploring a broader range of potential applications for 2-ethoxy-N-(2-phenylethyl)acetamide and its analogues. High-throughput screening (HTS) and phenotypic screening are powerful approaches to uncover novel therapeutic uses.

Potential areas for exploration include:

Neurological Disorders: Given the presence of the N-phenylethyl group, a common motif in centrally acting agents, exploring its potential in various neurological and psychiatric conditions such as anxiety, depression, and neurodegenerative diseases is a logical step.

Inflammatory Conditions: Many acetamide derivatives have demonstrated anti-inflammatory properties. researchgate.net Screening for activity against key inflammatory targets and in cellular models of inflammation could reveal new therapeutic avenues.

Oncology: The vast and diverse landscape of cancer biology offers numerous targets. Investigating the compound's effects on cancer cell proliferation, apoptosis, and signaling pathways could identify potential anticancer applications. researchgate.net

The results of a hypothetical broad-based screening campaign could be summarized as follows:

| Therapeutic Area | Screening Assay | Observed Activity |

| Neurology | Monoamine oxidase B inhibition | Moderate |

| Inflammation | Cyclooxygenase-2 inhibition | Weak |

| Oncology | Cytotoxicity against a panel of cancer cell lines | Significant activity against breast and colon cancer lines |

This table presents hypothetical data for illustrative purposes.

Advancements in Computational Methodologies for Drug Discovery and Optimization

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery that can accelerate the design and optimization of novel compounds.

Future computational research on 2-ethoxy-N-(2-phenylethyl)acetamide would likely involve:

Molecular Docking and Virtual Screening: If a biological target is identified, molecular docking studies can predict the binding mode and affinity of novel analogues, allowing for the prioritization of synthetic efforts. Virtual screening of large compound libraries against the target's binding site could also identify new hits.

Quantum Mechanics (QM) and Molecular Dynamics (MD) Simulations: QM calculations can provide insights into the electronic properties and reactivity of the molecule. MD simulations can model the dynamic behavior of the compound within a biological environment, such as a receptor binding pocket or a cell membrane, offering a deeper understanding of its mechanism of action.

ADMET Prediction: In silico models that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for early-stage drug development. These models can help in designing analogues with more favorable pharmacokinetic and safety profiles, reducing the likelihood of late-stage failures.

Integration of Systems Biology and Omics Data in Mechanistic Research

To gain a holistic understanding of the biological effects of 2-ethoxy-N-(2-phenylethyl)acetamide, the integration of systems biology and "omics" technologies will be paramount. nih.govfrontiersin.org This approach moves beyond a single-target perspective to a network-level view of drug action. frontiersin.org

Key applications of these technologies include:

Transcriptomics (RNA-Seq): By analyzing changes in gene expression in cells or tissues treated with the compound, researchers can identify the cellular pathways and biological processes that are modulated. This can provide clues about the mechanism of action and potential off-target effects.

Proteomics: This involves the large-scale study of proteins. nih.gov Techniques like mass spectrometry can be used to identify the protein targets of the compound and to understand how it alters protein expression and post-translational modifications.

Metabolomics: By studying the changes in the metabolic profile of a biological system in response to the compound, researchers can gain insights into its effects on cellular metabolism and identify potential biomarkers of drug response.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.